molecular formula C9H11BrN2O B1518618 2-amino-N-(5-bromo-2-methylphenyl)acetamide CAS No. 1157171-39-5

2-amino-N-(5-bromo-2-methylphenyl)acetamide

Cat. No. B1518618
CAS RN: 1157171-39-5
M. Wt: 243.1 g/mol
InChI Key: QUDOYGLLTNTPSV-UHFFFAOYSA-N
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Description

“2-amino-N-(5-bromo-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H11BrN2O. Its average mass is 228.086 Da and its monoisotopic mass is 226.994568 Da .


Molecular Structure Analysis

The molecule has two hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond . The ACD/LogP value is 2.78, indicating its lipophilicity .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 337.8±30.0 °C at 760 mmHg, and a flash point of 158.1±24.6 °C . It also has a molar refractivity of 53.0±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 155.0±3.0 cm3 .

Scientific Research Applications

1. Drug Metabolism and Genetic Variability

Research indicates significant variability in the metabolism of drugs like paracetamol (acetaminophen), which is metabolized through pathways that might also be relevant to the metabolism of compounds like "2-amino-N-(5-bromo-2-methylphenyl)acetamide". Genetic differences in enzyme genotypes can affect the efficacy and toxicity of drugs, suggesting potential research applications in personalized medicine and pharmacogenomics (Li-zi Zhao & G. Pickering, 2011).

2. Pharmacokinetics and Pharmacodynamics

The study of ketamine, a compound known for its complex pharmacokinetics and pharmacodynamics, highlights the importance of understanding the metabolic pathways, bioavailability, and effects of drugs on the central nervous system. This is relevant for compounds like "2-amino-N-(5-bromo-2-methylphenyl)acetamide", indicating research applications in developing new anesthetic or analgesic drugs with improved efficacy and safety profiles (Marko Peltoniemi et al., 2016).

3. Advanced Oxidation Processes in Drug Degradation

Advanced oxidation processes (AOPs) are used to degrade pharmaceutical compounds, including acetaminophen, in environmental contexts. Research into the degradation pathways, by-products, and biotoxicity of these processes could inform the environmental impact assessment and safe disposal methods for related compounds, including "2-amino-N-(5-bromo-2-methylphenyl)acetamide" (Mohammad Qutob et al., 2022).

4. Environmental Protection and Water Treatment

Studies on the adsorptive elimination of pharmaceuticals like acetaminophen from water underscore the environmental applications of related research. Investigating the adsorption capacity, isotherms, and kinetics of similar compounds can contribute to environmental protection and the development of water treatment technologies (C. Igwegbe et al., 2021).

5. Toxicological Studies and Safety Evaluations

Toxicological studies and safety evaluations of compounds like acetaminophen provide a framework for assessing the potential health risks associated with the use of chemically related compounds. Research into the mechanisms of toxicity, adverse effects, and therapeutic indices is crucial for the safe and effective use of new pharmaceuticals (K. Brune et al., 2015).

Mechanism of Action

The mechanism of action of “2-amino-N-(5-bromo-2-methylphenyl)acetamide” is not clear from the available data. It would depend on the context in which this compound is used, such as its role in a biological system or a chemical reaction .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-N-(5-bromo-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6-2-3-7(10)4-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDOYGLLTNTPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(5-bromo-2-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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